![molecular formula C11H17BrClNO B6344252 4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol hydrochloride CAS No. 1240569-81-6](/img/structure/B6344252.png)

4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

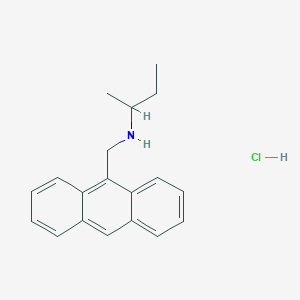

This compound is traditionally challenging to access. It provides a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs .Molecular Structure Analysis

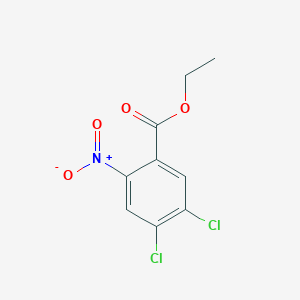

The molecular structure of 4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol hydrochloride is complex due to the presence of a bromine atom, a hydrochloride group, and a butan-2-ylamino group attached to a phenol ring.Applications De Recherche Scientifique

Organic Synthesis

This compound serves as a building block in organic synthesis, particularly for constructing complex molecules with hindered amine motifs . Hindered amines are valuable in medicinal chemistry due to their steric bulk, which can influence the pharmacokinetic properties of drug candidates.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for the preparation of drug candidates . It’s especially useful in the synthesis of molecules that require amine functionalities in a sterically congested environment .

Protein Tyrosine Phosphatase 1B Inhibitors

It’s used in the synthesis of N-(alkoxyphenyl)-aminocarbonylbenzoic acid derivatives , which are studied as inhibitors for protein tyrosine phosphatase 1B . This enzyme is a target for the treatment of type 2 diabetes and obesity.

Deoxy-xylulose-phosphate Reductoisomerase Inhibitors

The compound has applications in the preparation of lipophilic deoxy-xylulose-phosphate reductoisomerase inhibitors . These inhibitors are researched for their potential to treat bacterial infections and malaria.

Electrophilic Aromatic Substitution Reactions

It can be involved in electrophilic aromatic substitution reactions as a substrate or intermediate. The presence of the bromine atom makes it a good candidate for further functionalization through various organic reactions .

Suzuki and Stille Cross-Coupling Reactions

Due to the bromine atom, this compound can participate in Suzuki and Stille cross-coupling reactions . These reactions are pivotal in forming carbon-carbon bonds, essential in the synthesis of complex organic molecules .

Free Radical Bromination

The compound can undergo free radical bromination at the benzylic position, which is a key step in the synthesis of various organic compounds. This reaction is important for introducing bromine atoms into organic molecules .

Nucleophilic Substitution Reactions

Lastly, it can act as a substrate in nucleophilic substitution reactions (SN1 and SN2) . The benzylic position adjacent to the phenol group is particularly reactive, allowing for the introduction of various nucleophiles into the molecule .

Safety and Hazards

Mécanisme D'action

Target of Action

. These targets play a crucial role in various biochemical reactions.

Mode of Action

The compound interacts with its targets through a series of chemical reactions. For instance, in the Suzuki-Miyaura reaction, it undergoes a cross-coupling reaction with boronic acids

Biochemical Pathways

The compound affects the biochemical pathways involved in the Suzuki-Miyaura reaction and the synthesis of N-(alkoxyphenyl)-aminocarbonylbenzoic acid derivatives

Propriétés

IUPAC Name |

4-bromo-2-[(butan-2-ylamino)methyl]phenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO.ClH/c1-3-8(2)13-7-9-6-10(12)4-5-11(9)14;/h4-6,8,13-14H,3,7H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPDXRAXCDNYLFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=C(C=CC(=C1)Br)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6344169.png)

![N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride](/img/structure/B6344175.png)

amine hydrochloride](/img/structure/B6344183.png)

![(Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6344191.png)

amine](/img/structure/B6344199.png)

amine](/img/structure/B6344206.png)

amine hydrochloride](/img/structure/B6344215.png)

![(Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine](/img/structure/B6344222.png)

![(Butan-2-yl)[(4-tert-butylphenyl)methyl]amine hydrochloride](/img/structure/B6344228.png)

![(Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6344233.png)

![5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol hydrochloride](/img/structure/B6344241.png)

![(Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine hydrochloride](/img/structure/B6344257.png)